Ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including perfumery and flavoring. This particular compound is characterized by its long carbon chain and multiple functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification: The carboxylic acid reacts with ethanol in the presence of a strong acid catalyst to form the ester.
Purification: The crude product is purified by distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The long carbon chain and hydroxyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a shorter carbon chain, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumery.
Ethyl butanoate: Known for its pineapple-like aroma, used in the food industry.
Uniqueness
Ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate is unique due to its long carbon chain and multiple functional groups, which impart distinct chemical and physical properties
Properties
CAS No. |
60815-96-5 |
---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
ethyl 2-acetyl-28-hydroxy-2,10-dimethyloctacosanoate |
InChI |
InChI=1S/C34H66O4/c1-5-38-33(37)34(4,32(3)36)29-25-21-18-20-24-28-31(2)27-23-19-16-14-12-10-8-6-7-9-11-13-15-17-22-26-30-35/h31,35H,5-30H2,1-4H3 |
InChI Key |
HRWQTXWSVKURJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCCCCCC(C)CCCCCCCCCCCCCCCCCCO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.